Cas no 2137082-86-9 (4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid)
4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid
- 4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid
- EN300-1163559
- 2137082-86-9
-
- Inchi: 1S/C15H19NO5/c1-15(2,3)21-14(20)16-12(8-9-17)10-4-6-11(7-5-10)13(18)19/h4-7,9,12H,8H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1
- InChI Key: DTGPPTOJFBCSTK-GFCCVEGCSA-N
- SMILES: O(C(N[C@H](CC=O)C1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 293.12632271g/mol
- Monoisotopic Mass: 293.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.7Ų
4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163559-1.0g |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
2137082-86-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1163559-50mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
2137082-86-9 | 50mg |
$900.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-100mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
2137082-86-9 | 100mg |
$943.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-250mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
2137082-86-9 | 250mg |
$985.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-500mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
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$1027.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-1000mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
2137082-86-9 | 1000mg |
$1070.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-2500mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
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| Enamine | EN300-1163559-5000mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
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$3105.0 | 2023-10-03 | ||
| Enamine | EN300-1163559-10000mg |
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid |
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$4606.0 | 2023-10-03 |
4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid
Introduction to 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic Acid (CAS No. 2137082-86-9)
4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2137082-86-9, is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of benzoic acid derivatives, characterized by its complex structural framework, which includes an amide functionality and a chiral center at the 1-position. The presence of a (tert-butoxy)carbonylamino group enhances its reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The structural configuration of 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid is meticulously designed to facilitate its role in medicinal chemistry. The benzoic acid core provides a robust scaffold for further functionalization, while the amide linkage introduces flexibility and reactivity necessary for drug design. The (tert-butoxy)carbonyl (Boc) protecting group is particularly noteworthy, as it shields the amine functionality during synthetic processes while maintaining overall molecular integrity. This protective mechanism is crucial in multi-step syntheses where selective reactions are required.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel therapeutic agents. The chiral center at the 1-position, specifically configured as (1R), plays a pivotal role in determining the pharmacological properties of derivative compounds. Chirality is a critical factor in drug efficacy, as enantiomers often exhibit distinct biological activities. The precise stereochemistry of 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid ensures that downstream derivatives maintain optimal pharmacokinetic profiles.
In the realm of drug discovery, benzoic acid derivatives have garnered considerable attention due to their diverse biological activities. These compounds have been explored for their potential roles in modulating inflammatory pathways, enzyme inhibition, and receptor binding. The 3-oxopropyl substituent in this molecule introduces a polar functional group that can enhance solubility and interact with biological targets more effectively. Such structural features are often leveraged to improve drug-like properties, including bioavailability and metabolic stability.
The pharmaceutical industry has increasingly relied on advanced computational modeling and high-throughput screening to identify promising candidates for further development. Compounds like 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid serve as key building blocks in these processes. Their well-defined structures allow researchers to systematically modify specific regions while maintaining overall chemical fidelity. This approach has led to the identification of several lead compounds with therapeutic potential across various disease indications.
One particularly intriguing application of this compound lies in its use as a precursor for peptidomimetics. Peptidomimetics are synthetic analogs of natural peptides designed to mimic their biological functions while avoiding issues such as immunogenicity and degradation susceptibility. The amide linkage in 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid provides a versatile platform for constructing peptidomimetic cores. By strategically modifying the side chains and backbone, researchers can generate molecules with enhanced affinity and selectivity for target proteins.
The role of protecting groups in modern synthetic chemistry cannot be overstated. The (tert-butoxy)carbonyl (Boc) group on this compound exemplifies how such functionalities can streamline synthetic routes by preventing unwanted side reactions. This protective strategy allows chemists to isolate reactive intermediates without interference from competing processes. As synthetic complexity increases, the importance of well-designed protecting groups becomes even more apparent.
Recent studies have also explored the use of 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug design, with many therapeutics targeting specific enzymatic pathways to modulate physiological processes. The benzoic acid moiety can serve as a recognition element for enzymes, while the amide group provides a site for covalent or non-covalent interactions. Such features make this compound a valuable tool in medicinal chemistry.
The synthesis of complex molecules often requires multiple steps, each carefully optimized to ensure high yields and purity. 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid has been employed in several multi-step syntheses where its structural features provide key reaction sites or handles for further functionalization. For instance, the Boc group can be removed under acidic conditions to reveal an active amine, which can then be coupled with other reagents via amide bond formation.
The chiral purity of this compound is another critical factor influencing its utility in pharmaceutical applications. Racemic mixtures can lead to diminished efficacy or unexpected side effects, making enantioselective synthesis essential for clinical candidates. Advances in asymmetric catalysis have enabled more efficient production of enantiomerically pure compounds like 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid, reducing costs and improving scalability.
In conclusion, 4-(1R)-1-{(tert-butoxy)carbonylamino}-3-oxopropylbenzoic acid (CAS No. 2137082-86-9) represents a sophisticated molecular entity with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features—comprising an amide linkage, a chiral center, and protective Boc functionality—make it an indispensable tool for medicinal chemists developing novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will remain at the forefront of drug discovery efforts.
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